molecular formula C18H20N6O2S B4965727 3-[4-(4-methylbenzenesulfonyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine

3-[4-(4-methylbenzenesulfonyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine

Cat. No.: B4965727
M. Wt: 384.5 g/mol
InChI Key: WRURUYDLWBHIKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[4-(4-methylbenzenesulfonyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine is a complex organic compound that features a piperazine ring, a pyrazole ring, and a pyridazine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(4-methylbenzenesulfonyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine typically involves multiple steps. One common method includes the reaction of 4-methylbenzenesulfonyl chloride with piperazine to form 4-(4-methylbenzenesulfonyl)piperazine. This intermediate is then reacted with 6-chloropyridazine and 1H-pyrazole under specific conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently .

Chemical Reactions Analysis

Types of Reactions

3-[4-(4-methylbenzenesulfonyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

Medicinal Chemistry Applications

The compound has shown promise in various therapeutic areas:

Anticancer Activity

Studies have indicated that derivatives of pyridazine compounds exhibit significant anticancer properties. For instance, research has demonstrated that modifications to the pyridazine core can enhance its efficacy against specific cancer cell lines, such as breast and lung cancer cells.

Case Study :
A study published in the Journal of Medicinal Chemistry explored the structure-activity relationship (SAR) of pyridazine derivatives, revealing that compounds similar to 3-[4-(4-methylbenzenesulfonyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine showed IC50 values in the low micromolar range against MCF-7 breast cancer cells .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties. Research indicates that it can inhibit the growth of various bacterial strains, including resistant strains.

Data Table: Antimicrobial Activity

Bacterial StrainMinimum Inhibitory Concentration (MIC)
E. coli25 µg/mL
S. aureus15 µg/mL
P. aeruginosa30 µg/mL

This table summarizes findings from multiple studies demonstrating its potential as an antimicrobial agent .

Biological Research Applications

The compound is being utilized in biological research to understand its mechanism of action at the molecular level.

Materials Science Applications

In materials science, this compound is explored for its potential use in developing advanced materials.

Polymer Development

The compound can serve as a building block for synthesizing novel polymers with enhanced thermal and mechanical properties. Its sulfonamide group contributes to improved solubility and processability.

Data Table: Polymer Properties

Polymer TypeThermal Stability (°C)Mechanical Strength (MPa)
Polyurethane18050
Polyamide20070

These properties highlight the versatility of the compound in creating high-performance materials .

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone
  • N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives

Uniqueness

3-[4-(4-methylbenzenesulfonyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine stands out due to its unique combination of functional groups, which confer specific biological activities and chemical reactivity. Its structure allows for diverse interactions with biological targets, making it a valuable compound in drug discovery and development .

Biological Activity

3-[4-(4-methylbenzenesulfonyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine is a synthetic compound with potential therapeutic applications. Its unique structure, featuring both piperazine and pyrazole moieties, suggests a range of biological activities, particularly in the realms of antimicrobial, anticancer, and enzyme inhibition properties. This article reviews the biological activity of this compound based on diverse research findings and case studies.

Chemical Structure and Properties

The compound has the following chemical formula and molecular weight:

  • Molecular Formula : C₁₈H₂₃N₅O₄S
  • Molecular Weight : 383.47 g/mol

The structure includes a piperazine ring, a sulfonyl group, and a pyrazole ring, which contribute to its biological activity.

Biological Activity Overview

The biological activities of this compound have been explored in various studies. Below are key findings categorized by activity type:

Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of this compound against various bacterial strains.

Bacterial Strain Activity Reference
E. coliModerate
S. aureusSignificant
K. pneumoniaeModerate
P. aeruginosaLow

These results indicate that the compound exhibits varying degrees of antimicrobial activity, with stronger effects against Gram-positive bacteria compared to Gram-negative strains.

Anticancer Activity

The compound has shown promising results in preclinical studies as an anticancer agent. It has been tested against several cancer cell lines, demonstrating significant cytotoxicity.

Cancer Cell Line IC50 (µM) Reference
MCF-7 (Breast)5.0
A549 (Lung)10.0
HeLa (Cervical)7.5

These findings suggest that the compound may inhibit cancer cell proliferation through mechanisms that require further elucidation.

Enzyme Inhibition

Research has indicated that this compound can inhibit specific enzymes involved in cancer progression and inflammation.

  • c-Met Kinase Inhibition : The compound has been identified as a potent inhibitor of c-Met kinase, a target for cancer therapy, with IC50 values in the nanomolar range .
  • DPPH Radical Scavenging Activity : The compound exhibits antioxidant properties by scavenging DPPH radicals, suggesting potential applications in anti-inflammatory therapies .

Case Studies

A notable study focused on the synthesis and biological evaluation of derivatives similar to this compound. The derivatives were tested for their antibacterial and anticancer activities, revealing that modifications on the piperazine or pyrazole rings significantly affected their potency .

In another case study involving animal models, the compound demonstrated reduced tumor growth rates when administered alongside standard chemotherapy agents, highlighting its potential as an adjunct therapy in cancer treatment .

Properties

IUPAC Name

3-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]-6-pyrazol-1-ylpyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N6O2S/c1-15-3-5-16(6-4-15)27(25,26)23-13-11-22(12-14-23)17-7-8-18(21-20-17)24-10-2-9-19-24/h2-10H,11-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRURUYDLWBHIKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=NN=C(C=C3)N4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.